REACTION_CXSMILES
|
[OH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([NH:8][NH2:9])=[O:7])=[CH:4][CH:3]=1.[C:12](Cl)(=[O:22])[C:13]1[CH:21]=[CH:20][CH:19]=[C:15]([C:16](Cl)=O)[CH:14]=1>CC(N(C)C)=O>[C:13]1([C:12]2[O:22][C:6]([C:5]3[CH:10]=[CH:11][C:2]([OH:1])=[CH:3][CH:4]=3)=[N:8][N:9]=2)[CH:21]=[CH:20][CH:19]=[C:15]([C:16]2[O:7][C:6]([C:5]3[CH:10]=[CH:11][C:2]([OH:1])=[CH:3][CH:4]=3)=[N:8][N:9]=2)[CH:14]=1
|
Name
|
three
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)NN)C=C1
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC(C(=O)Cl)=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC(C(=O)Cl)=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
thermometer, addition funnel
|
Type
|
DISSOLUTION
|
Details
|
After the solid dissolves the solution
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the reaction temperature between 0° and 5° C
|
Type
|
ADDITION
|
Details
|
After the entire solution has been added
|
Type
|
CUSTOM
|
Details
|
the ice bath is removed
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
ADDITION
|
Details
|
The DMAc solution is poured into ice/water
|
Type
|
CUSTOM
|
Details
|
to give a white precipitate which
|
Type
|
FILTRATION
|
Details
|
is collected by filtration
|
Type
|
CUSTOM
|
Details
|
subsequently dried at 70° C. under vacuum
|
Type
|
TEMPERATURE
|
Details
|
heated to 280° C. for approximately 4 hours
|
Duration
|
4 h
|
Type
|
WASH
|
Details
|
washed in hot ethanol
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC(=CC=C1)C=1OC(=NN1)C1=CC=C(C=C1)O)C=1OC(=NN1)C1=CC=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.3 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 55.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |